
Wnt/beta-catenin agonist 4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Wnt/beta-catenin agonist 4 is a compound that activates the Wnt/beta-catenin signaling pathway. This pathway is crucial for various physiological processes, including embryonic development, tissue homeostasis, and cell proliferation. The Wnt/beta-catenin pathway is also implicated in numerous diseases, such as cancer and neurodegenerative disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Wnt/beta-catenin agonist 4 typically involves the use of specific chemical reagents and catalysts to achieve the desired molecular structure. The synthetic route may include steps such as condensation, cyclization, and functional group modifications. Reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the purity and potency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Wnt/beta-catenin agonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Wnt/beta-catenin agonist 4 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the Wnt/beta-catenin signaling pathway and its role in various chemical reactions.
Biology: Employed in research on cell proliferation, differentiation, and tissue regeneration.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, neurodegenerative disorders, and bone diseases.
Mecanismo De Acción
Wnt/beta-catenin agonist 4 exerts its effects by binding to specific receptors on the cell surface, leading to the activation of the Wnt/beta-catenin signaling pathway. This activation results in the stabilization and accumulation of beta-catenin in the cytoplasm, which then translocates to the nucleus. In the nucleus, beta-catenin interacts with transcription factors to regulate the expression of target genes involved in cell proliferation, differentiation, and survival .
Comparación Con Compuestos Similares
Similar Compounds
- Wnt/beta-catenin agonist 1
- Wnt/beta-catenin agonist 2
- Wnt/beta-catenin agonist 3
Uniqueness
Wnt/beta-catenin agonist 4 is unique in its specific binding affinity and activation potency for the Wnt/beta-catenin signaling pathway. Compared to other similar compounds, it may exhibit higher efficacy and selectivity, making it a valuable tool in both research and therapeutic applications .
Propiedades
IUPAC Name |
5-(4-fluorophenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-13-4-2-12(3-5-13)15-10-14(20-23-15)16(22)19-6-1-8-21-9-7-18-11-21/h2-5,7,9-11H,1,6,8H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXYPBVAIVKNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)C(=O)NCCCN3C=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
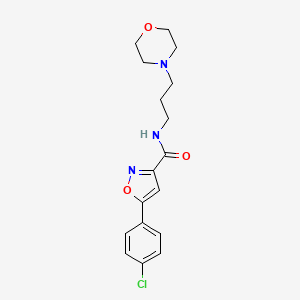
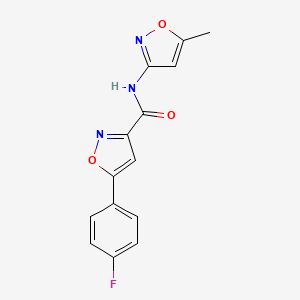
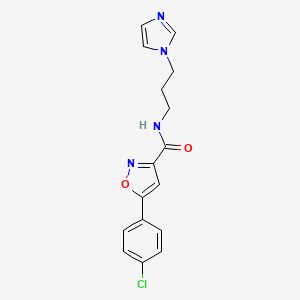
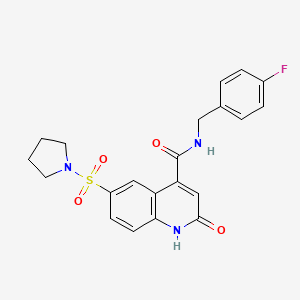
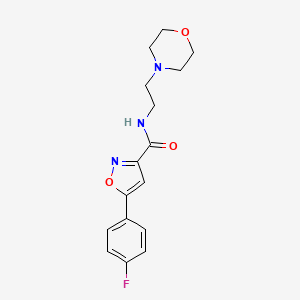
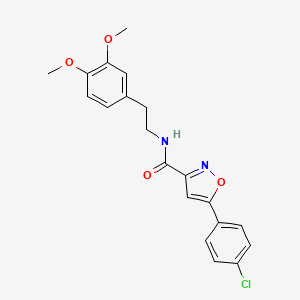
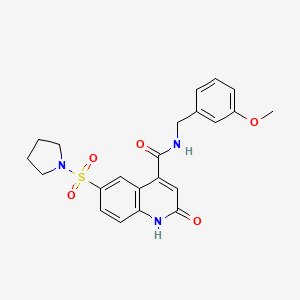
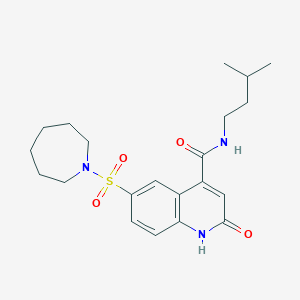
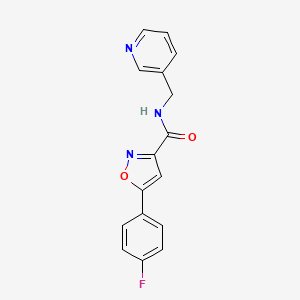
![4-Bromo-2-[3-(cyclopentylamino)imidazo[1,2-a]pyrazin-2-yl]phenol](/img/structure/B10816789.png)
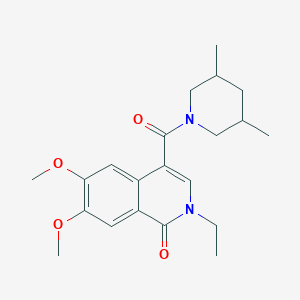
![N-[1-[1-[(2-methylphenyl)methyl]benzimidazol-2-yl]-2-phenylethyl]acetamide](/img/structure/B10816810.png)
![N-cyclohexyl-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B10816812.png)
![N-(benzo[d]thiazol-2-yl)-5-chlorothiophene-2-sulfonamide](/img/structure/B10816825.png)
